Cas no 898419-10-8 (1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 2,3-Pyrazinedione, 1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,4-dihydro-
- 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- F2580-0273
- 898419-10-8
- AKOS024662001
- 1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
-
- Inchi: 1S/C18H14ClFN2O3/c1-25-16-7-6-13(10-14(16)19)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3
- InChI Key: BGRHWRCYTIYNDL-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=C(OC)C(Cl)=C2)C=CN(CC2=CC=CC=C2F)C1=O
Computed Properties
- Exact Mass: 360.0676982g/mol
- Monoisotopic Mass: 360.0676982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 49.8Ų
1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2580-0273-2μmol |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-5μmol |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-10μmol |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-20μmol |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-1mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-2mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-3mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-4mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-5mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2580-0273-10mg |
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione |
898419-10-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Introduction to 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 898419-10-8)
The compound 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione, identified by its CAS number 898419-10-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with a fluorinated phenyl group and a tetrahydropyrazine core, suggests a rich chemical space for interaction with biological targets.
Recent studies have highlighted the importance of tetrahydropyrazine derivatives in drug discovery. These compounds often exhibit favorable pharmacokinetic properties and can serve as scaffolds for developing novel therapeutic agents. The specific arrangement of functional groups in 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione positions it as a promising candidate for further exploration in the quest for new pharmaceuticals.
In the realm of medicinal chemistry, the synthesis and characterization of this compound have been driven by its potential to modulate biological pathways. The chloro and methoxy groups are known to influence electronic properties and metabolic stability, while the fluorine atom can enhance binding affinity to biological targets. Such structural motifs are frequently employed in the design of small-molecule inhibitors and agonists.
The tetrahydropyrazine ring itself is a versatile pharmacophore found in numerous bioactive molecules. Its three-dimensional structure allows for optimal positioning within binding pockets of proteins and enzymes. This compound’s molecular framework is particularly intriguing because it combines elements that are known to enhance drug-like properties, such as lipophilicity and solubility.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding interactions of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione with various biological targets. These predictions have guided synthetic efforts toward optimizing its pharmacological profile.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this molecule.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as NMR spectroscopy and mass spectrometry. These techniques provide detailed insights into its molecular structure and purity. Additionally, X-ray crystallography may be employed to determine its three-dimensional structure at an atomic level.
In vitro studies have begun to explore the biological activity of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione. Initial results suggest that it interacts with several key enzymes and receptors relevant to various therapeutic areas. These interactions may underpin its potential as a lead compound for drug development.
The compound’s structural features make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties. This flexibility is crucial in drug discovery pipelines where lead optimization is often necessary to achieve desired efficacy and safety profiles.
The field of pharmaceutical chemistry continues to evolve rapidly, with new methodologies and technologies emerging regularly. The study of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione exemplifies how interdisciplinary approaches can lead to novel therapeutic opportunities. By combining synthetic chemistry with computational modeling and biological testing, researchers can accelerate the discovery of new drugs.
Future research directions may include exploring the compound’s mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights for drug design. Additionally, preclinical studies will be essential to assess its safety and efficacy before moving into human trials.
The development of new pharmaceuticals remains a critical challenge in global healthcare. Compounds like 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione contribute to the growing library of potential therapeutic agents that could address unmet medical needs. Its unique structural features position it as a promising candidate for further investigation in the quest for innovative treatments.
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